molecular formula C14H25N3O3S B5905513 (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol

(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol

Cat. No.: B5905513
M. Wt: 315.43 g/mol
InChI Key: SIJTYMAUKMZKDN-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol is a complex organic compound with a unique structure that includes a thiolane ring, a pyrazole moiety, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiolane ring, the introduction of the pyrazole moiety, and the attachment of the ethylamino group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole moiety can be reduced under specific conditions.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the pyrazole moiety can lead to partially or fully reduced pyrazole derivatives.

Scientific Research Applications

(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiolane and pyrazole-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol involves its interaction with specific molecular targets. The thiolane ring and pyrazole moiety can interact with enzymes or receptors, modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiolane and pyrazole derivatives, such as:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets (3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from chemical synthesis to drug development.

Properties

IUPAC Name

(3R,4R)-4-[3-(3,5-dimethylpyrazol-1-yl)propyl-ethylamino]-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3S/c1-4-16(13-9-21(19,20)10-14(13)18)6-5-7-17-12(3)8-11(2)15-17/h8,13-14,18H,4-7,9-10H2,1-3H3/t13-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJTYMAUKMZKDN-KBPBESRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN1C(=CC(=N1)C)C)C2CS(=O)(=O)CC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCN1C(=CC(=N1)C)C)[C@H]2CS(=O)(=O)C[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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